molecular formula C18H18ClNO B1628290 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride CAS No. 856202-20-5

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride

Cat. No. B1628290
CAS RN: 856202-20-5
M. Wt: 299.8 g/mol
InChI Key: JIYAGLDQBWMYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride, also known as ATMN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of naphthalene and is synthesized through a specific method.

Mechanism Of Action

The exact mechanism of action of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has also been shown to interact with specific receptors and ion channels in cells, leading to changes in cellular function.
Biochemical and Physiological Effects:
1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride has been shown to have various biochemical and physiological effects in cells and tissues. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation. It also has analgesic and antipyretic effects, which are mediated through the inhibition of cyclooxygenase enzymes. In addition, 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Additionally, 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride is relatively easy to synthesize, making it readily available for research. However, the main limitation of using 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride to avoid any adverse effects.

Future Directions

There are several future directions for research on 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride. One area of interest is the development of new drug delivery systems using 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride. This could lead to more targeted and effective treatments for various diseases. Another area of research is the development of new fluorescent probes for the detection of metal ions. This could have applications in environmental monitoring and industrial processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride and its potential applications in various fields.

Scientific Research Applications

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and material science. In medicine, 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In pharmacology, 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride has been studied for its potential as a drug delivery system due to its ability to selectively target specific tissues. In material science, 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-[amino-(4-methylphenyl)methyl]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO.ClH/c1-12-6-8-14(9-7-12)18(19)17-15-5-3-2-4-13(15)10-11-16(17)20;/h2-11,18,20H,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYAGLDQBWMYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588734
Record name 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride

CAS RN

856202-20-5
Record name 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride
Reactant of Route 3
1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride
Reactant of Route 6
1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.